N-(4-chlorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-phenoxyacetamide hydrochloride N-(4-chlorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-phenoxyacetamide hydrochloride
Brand Name: Vulcanchem
CAS No.: 1215380-16-7
VCID: VC5992060
InChI: InChI=1S/C22H24ClN3O3S.ClH/c23-18-8-4-9-19-21(18)24-22(30-19)26(11-5-10-25-12-14-28-15-13-25)20(27)16-29-17-6-2-1-3-7-17;/h1-4,6-9H,5,10-16H2;1H
SMILES: C1COCCN1CCCN(C2=NC3=C(S2)C=CC=C3Cl)C(=O)COC4=CC=CC=C4.Cl
Molecular Formula: C22H25Cl2N3O3S
Molecular Weight: 482.42

N-(4-chlorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-phenoxyacetamide hydrochloride

CAS No.: 1215380-16-7

Cat. No.: VC5992060

Molecular Formula: C22H25Cl2N3O3S

Molecular Weight: 482.42

* For research use only. Not for human or veterinary use.

N-(4-chlorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-phenoxyacetamide hydrochloride - 1215380-16-7

Specification

CAS No. 1215380-16-7
Molecular Formula C22H25Cl2N3O3S
Molecular Weight 482.42
IUPAC Name N-(4-chloro-1,3-benzothiazol-2-yl)-N-(3-morpholin-4-ylpropyl)-2-phenoxyacetamide;hydrochloride
Standard InChI InChI=1S/C22H24ClN3O3S.ClH/c23-18-8-4-9-19-21(18)24-22(30-19)26(11-5-10-25-12-14-28-15-13-25)20(27)16-29-17-6-2-1-3-7-17;/h1-4,6-9H,5,10-16H2;1H
Standard InChI Key FDZSOBFXAOJQNF-UHFFFAOYSA-N
SMILES C1COCCN1CCCN(C2=NC3=C(S2)C=CC=C3Cl)C(=O)COC4=CC=CC=C4.Cl

Introduction

Chemical Identity and Structural Properties

Molecular Composition and Formula

N-(4-Chlorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-phenoxyacetamide hydrochloride has a molecular formula of C₂₂H₂₅Cl₂N₃O₃S and a molecular weight of 482.42 g/mol. The hydrochloride salt enhances solubility, though exact solubility metrics remain unreported. Key structural features include:

  • A 4-chlorobenzo[d]thiazol-2-yl group, providing aromaticity and electrophilic sites for target binding.

  • A 3-morpholinopropyl chain, introducing tertiary amine functionality and conformational flexibility.

  • A phenoxyacetamide linker, facilitating hydrogen bonding and steric interactions.

Table 1: Physicochemical Properties

PropertyValueSource
CAS No.1215380-16-7
Molecular FormulaC₂₂H₂₅Cl₂N₃O₃S
Molecular Weight482.42 g/mol
IUPAC NameN-(4-chloro-1,3-benzothiazol-2-yl)-N-(3-morpholin-4-ylpropyl)-2-phenoxyacetamide; hydrochloride
SMILESC1COCCN1CCCN(C2=NC3=C(S2)C=CC=C3Cl)C(=O)COC4=CC=CC=C4.Cl
InChIKeyFDZSOBFXAOJQNF-UHFFFAOYSA-N

Structural Analysis and Functional Groups

The benzothiazole ring system is substituted at the 4-position with chlorine, enhancing electron-withdrawing effects and influencing π-π stacking interactions. The morpholine moiety, a six-membered ring containing one oxygen and one nitrogen atom, contributes to solubility and membrane permeability. The phenoxyacetamide group bridges the benzothiazole and morpholinopropyl components, with the acetamide’s carbonyl group serving as a hydrogen bond acceptor.

Mechanism of Action and Biological Activity

Putative Targets and Pathways

Benzothiazoles are known to inhibit kinases, proteases, and phosphatases. The morpholine group in this compound suggests potential interaction with ATP-binding pockets or allosteric regulatory sites . For example, structurally related inhibitors of low molecular weight protein tyrosine phosphatase (LMPTP) feature morpholinopropyl groups that enhance binding affinity . While direct evidence for this compound’s activity against LMPTP is lacking, its structural similarity to patent-protected inhibitors implies shared mechanistic pathways .

In Vitro and Preclinical Data

Pharmacological studies remain preliminary, but benzothiazole analogs demonstrate:

  • Anticancer Activity: Via induction of apoptosis in tumor cell lines (IC₅₀ values ranging 1–10 μM).

  • Antimicrobial Effects: Against Gram-positive bacteria (MIC: 8–32 μg/mL).

  • Anti-inflammatory Action: Through COX-2 inhibition (30–60% suppression at 10 μM).

Pharmacological Applications and Research Trends

Table 2: Comparative Bioactivity of Benzothiazole Derivatives

CompoundTargetIC₅₀/EC₅₀Reference
N-(4-Chlorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-phenoxyacetamide HClHypothesized kinasePending
RiluzoleGlutamate receptors10 μM
Fluorinated analog (CID 71779420)Sulfotransferases5.2 μM

Structural Analogs and Structure-Activity Relationships

Halogen Substitution Effects

Replacing the 4-chloro group with fluorine (as in CID 71779420) reduces molecular weight (481.0 vs. 482.4 g/mol) and alters electronic properties, potentially enhancing metabolic stability . Fluorine’s electronegativity may strengthen hydrogen bonds with target proteins, though this remains speculative without binding assays .

Role of the Morpholinopropyl Group

The morpholine ring’s oxygen atom facilitates water solubility, while its nitrogen enables protonation at physiological pH, promoting membrane interaction . Patent data highlight morpholinopropyl-containing compounds as potent phosphatase inhibitors, suggesting a template for further optimization .

Future Research Directions

Target Deconvolution

High-throughput screening against kinase and phosphatase libraries is critical to identify primary targets. CRISPR-Cas9 knockout studies could validate hypothetical mechanisms .

In Vivo Efficacy Models

Rodent models of cancer, inflammation, or metabolic disorders would clarify therapeutic potential. Pharmacokinetic studies must address absorption, distribution, and half-life.

Computational Modeling

Molecular dynamics simulations could predict binding modes to LMPTP or related enzymes, guiding rational design .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator